molecular formula C21H25ClF3N3O4 B608475 Lascufloxacin hydrochloride CAS No. 1433857-09-0

Lascufloxacin hydrochloride

Cat. No. B608475
M. Wt: 475.89
InChI Key: YQHZQIJEMFMUGH-DFIJPDEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lascufloxacin, also known as KRP-AM-1977, is a potent antibacterial drug candidate. Lascufloxacin showed a broad spectrum of activity against various clinical isolates. Especially, lascufloxacin showed the most potent activity against gram-positive bacteria among the quinolones tested. Furthermore, lascufloxacin showed incomplete cross-resistance against existing quinolone-resistant strains. Enzymatic analysis indicated that lascufloxacin showed potent inhibitory activity against both wild-type and mutated target enzymes. Lascufloxacin may be useful in treating infections caused by various pathogens, including quinolone-resistant strains.

Scientific Research Applications

1. Antibacterial Agent for Respiratory and ENT Infections

Lascufloxacin hydrochloride is a novel 8-methoxy fluoroquinolone antibacterial agent effective for treating respiratory tract and ear, nose, and throat (ENT) infections, including community-acquired pneumonia and otorhinolaryngological infections. Its unique pharmacophore structure makes it suitable against fluoroquinolone-resistant strains of major pathogens infecting the respiratory tract. It is particularly effective against a range of bacteria such as Staphylococcus, Streptococcus, Pneumococcus, and others (Thakare, Singh, Dasgupta, & Chopra, 2020).

2. Treatment of Nursing and Healthcare Associated Pneumonia

Lascufloxacin hydrochloride shows potential in treating nursing and healthcare associated pneumonia (NHCAP). A single-arm, open-label clinical trial indicated its efficacy and safety in treating NHCAP, suggesting its potential as a therapeutic option for this type of pneumonia (Hosogaya et al., 2023).

3. Broad Spectrum Activity Against Clinical Isolates

In vitro studies have demonstrated that lascufloxacin exhibits a broad spectrum of activity against various clinical isolates, showing potent activity against Gram-positive bacteria and incomplete cross-resistance against existing quinolone-resistant strains (Kishii, Yamaguchi, & Takei, 2017).

4. Intrapulmonary Pharmacokinetics

A study investigating the intrapulmonary penetration of lascufloxacin in humans showed rapid distribution to the epithelial lining fluid and alveolar macrophages, with drug levels exceeding the MIC90 values for common respiratory pathogens (Furuie et al., 2018).

5. Potent Activity Against Anaerobes and Streptococcus anginosus Group

Lascufloxacin has shown potent and broad antibacterial activities against clinical isolates of anaerobes and Streptococcus anginosus group, surpassing the efficacy of existing quinolones (Yamagishi, Matsukawa, Suematsu, & Mikamo, 2018).

6. Efficacy in Pneumonia Mixed-Infection Models

A study on lascufloxacin's efficacy in a neutropenic mice pneumonia mixed-infection model with Streptococcus pneumoniae and Prevotella intermedia indicated enhanced efficacy in both single and mixed-infection models, supporting its clinical utility for pneumonia treatment (Hagihara et al., 2021).

properties

CAS RN

1433857-09-0

Product Name

Lascufloxacin hydrochloride

Molecular Formula

C21H25ClF3N3O4

Molecular Weight

475.89

IUPAC Name

7-((3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidin-1-yl)-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride

InChI

InChI=1S/C21H24F3N3O4.ClH/c1-31-20-17-13(19(28)14(21(29)30)9-26(17)5-4-22)6-15(23)18(20)27-8-11(16(24)10-27)7-25-12-2-3-12;/h6,9,11-12,16,25H,2-5,7-8,10H2,1H3,(H,29,30);1H/t11-,16+;/m0./s1

InChI Key

YQHZQIJEMFMUGH-DFIJPDEKSA-N

SMILES

O=C(C1=CN(CCF)C2=C(C=C(F)C(N3C[C@H](CNC4CC4)[C@H](F)C3)=C2OC)C1=O)O.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lascufloxacin hydrochloride;  Lascufloxacin HCl;  KRP-AM1977;  KRP-AM-1977;  KRP-AM 1977;  KRP-AM1977X;  KRP-AM1977Y;  Lascufloxacin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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